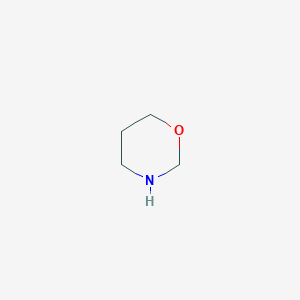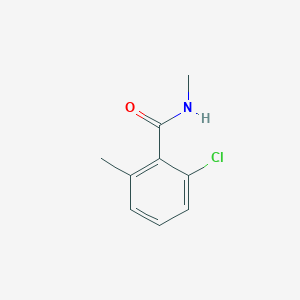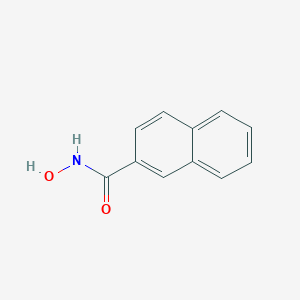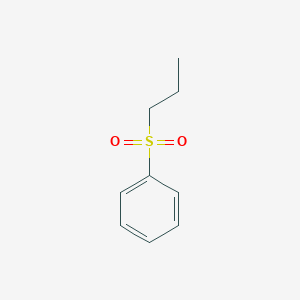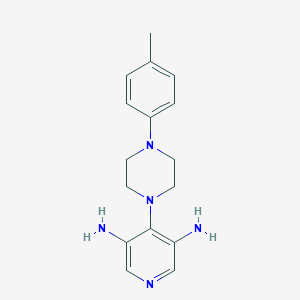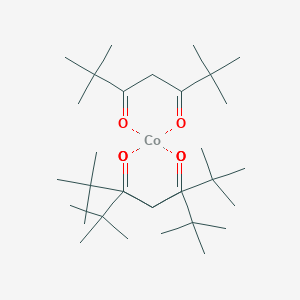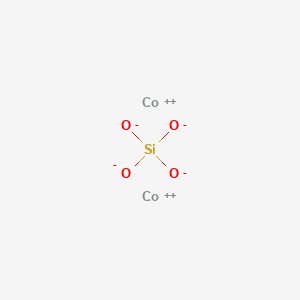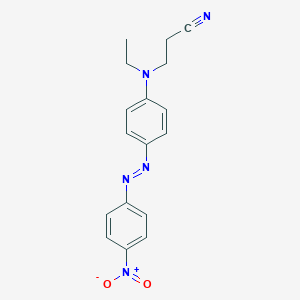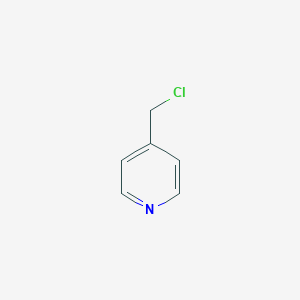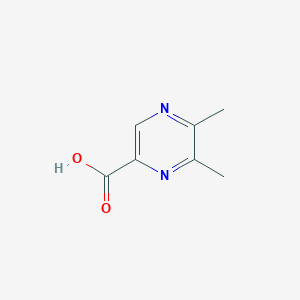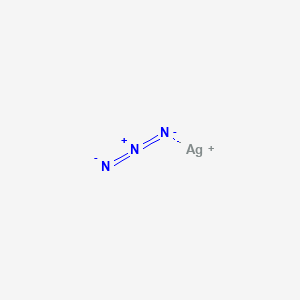
Silver monoazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver monoazide (AgN3) is a highly explosive compound that has been studied for its potential use in various scientific research applications. It is a white crystalline powder that is highly sensitive to heat, shock, and friction, making it a challenging compound to work with. Despite its hazardous nature, scientists have been able to synthesize AgN3 and study its properties to better understand its mechanism of action and potential applications.
Wirkmechanismus
The mechanism of action of Silver monoazide is not fully understood, but it is known to decompose explosively upon heating or mechanical shock. The decomposition of Silver monoazide releases nitrogen gas (N2) and silver metal (Ag), which can cause significant damage to surrounding materials.
Biochemische Und Physiologische Effekte
Silver monoazide is not commonly used in biochemical or physiological studies due to its highly explosive nature. However, it has been shown to have toxic effects on living organisms, including causing DNA damage and disrupting cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Silver monoazide in lab experiments is its explosive nature, which can be useful in certain applications such as explosive testing or propellant research. However, its hazardous nature also poses significant limitations, including the need for specialized equipment and handling procedures, as well as the risk of injury or damage to surrounding materials.
Zukünftige Richtungen
There are several potential future directions for the study of Silver monoazide, including its use in nanotechnology and as a precursor for the synthesis of other silver compounds. Additionally, further research is needed to better understand its mechanism of action and potential applications in explosive testing and propellant research.
In conclusion, Silver monoazide is a highly explosive compound that has been studied for its potential use in various scientific research applications. Despite its hazardous nature, scientists have been able to synthesize Silver monoazide and study its properties to better understand its mechanism of action and potential applications. While there are significant limitations to working with Silver monoazide, its explosive nature also offers unique advantages in certain applications. Further research is needed to fully understand its potential uses and applications.
Synthesemethoden
The synthesis of Silver monoazide is a complex process that requires careful handling and specialized equipment. The most common method for synthesizing Silver monoazide is through the reaction of silver nitrate (AgNO3) and sodium azide (NaN3) in an aqueous solution. The reaction produces Silver monoazide as a white precipitate, which is then collected and dried for further use.
Wissenschaftliche Forschungsanwendungen
Silver monoazide has been studied for its potential use in various scientific research applications, including its use as an explosive, a propellant, and a reagent in chemical analysis. It has also been studied for its potential use in nanotechnology and as a precursor for the synthesis of other silver compounds.
Eigenschaften
CAS-Nummer |
13863-88-2 |
|---|---|
Produktname |
Silver monoazide |
Molekularformel |
AgN3 |
Molekulargewicht |
149.889 g/mol |
IUPAC-Name |
silver;azide |
InChI |
InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |
InChI-Schlüssel |
QBFXQJXHEPIJKW-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[Ag+] |
Kanonische SMILES |
[N-]=[N+]=[N-].[Ag+] |
Andere CAS-Nummern |
13863-88-2 |
Piktogramme |
Explosive |
Synonyme |
silver azide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



